molecular formula C25H15BrO B3028109 4-Bromo-spiro[9H-fluorene-9,9'-[9H]xanthene] CAS No. 1609484-45-8

4-Bromo-spiro[9H-fluorene-9,9'-[9H]xanthene]

Cat. No.: B3028109
CAS No.: 1609484-45-8
M. Wt: 411.3 g/mol
InChI Key: WQAGYCVGNQJYKT-UHFFFAOYSA-N
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Description

4-Bromo-spiro[9H-fluorene-9,9'-[9H]xanthene] (CAS: 1609484-45-8) is a brominated spirocyclic compound with a molecular formula of C₂₅H₁₅BrO and a molecular weight of 411.29 g/mol . It exists as a white to dark green crystalline powder or solid, with a melting point of 180°C and a predicted boiling point of 513.3°C . The compound is soluble in toluene and is primarily used in pharmaceutical intermediates, organic electronics, and optoelectronic research, such as in perovskite solar cells and OLEDs .

Properties

IUPAC Name

4-bromospiro[fluorene-9,9'-xanthene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15BrO/c26-21-13-7-12-20-24(21)16-8-1-2-9-17(16)25(20)18-10-3-5-14-22(18)27-23-15-6-4-11-19(23)25/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAGYCVGNQJYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5OC6=CC=CC=C46)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609484-45-8
Record name 4-Bromospiro[fluorene-9,9'-xanthene]
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Preparation Methods

Synthetic Routes and Reaction Conditions: One of the synthetic routes for preparing 4-Bromo-spiro[9H-fluorene-9,9’-[9H]xanthene] involves the reaction of 4-Bromospiro[fluorene-9,9′-xanthene] with bispinacholato diboron in dioxane. The reaction is heated at 130°C with a mixture of P(Cy)3 and Pd(dba)2 at a molar ratio of 2:1, and refluxed for 4 hours .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-spiro[9H-fluorene-9,9’-[9H]xanthene] undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C25_{25}H15_{15}BrO
  • Molecular Weight : 411.297 g/mol
  • CAS Number : 1609484-45-8
  • Physical State : Solid (yellow powder)
  • Fluorescence Quantum Yield : High, due to its rigid planar structure

The presence of the bromine atom at the 4-position significantly influences its chemical behavior, allowing for various substitution reactions and enhancing its utility in different applications.

Organic Electronics

One of the primary applications of 4-Bromo-spiro[9H-fluorene-9,9'-[9H]xanthene] is in the field of organic electronics, particularly as a hole transporting material (HTM) in organic solar cells and light-emitting diodes (OLEDs). The compound's ability to facilitate hole transport while minimizing charge recombination is crucial for improving the efficiency of these devices.

Key Studies :

  • A study demonstrated that incorporating this compound into perovskite solar cells improved power conversion efficiency (PCE) due to its favorable electronic properties and stability under operational conditions .
PropertyValue
Band Gap3.05 eV
Hole Mobility5.5×1055.5\times 10^{-5} cm²/Vs
Conductivity1.9×1041.9\times 10^{-4} S/cm

Fluorescent Probes in Biology

In biological research, 4-Bromo-spiro[9H-fluorene-9,9'-[9H]xanthene] serves as a fluorescent probe for imaging and diagnostic purposes. Its high fluorescence quantum yield allows for effective visualization in cellular imaging applications.

Case Studies :

  • Researchers have utilized this compound to develop fluorescent probes that can selectively bind to specific biomolecules, enhancing the detection capabilities in various assays.

Material Science

The compound is also used in the synthesis of advanced materials with nonlinear optical properties. Its unique structural features allow it to be incorporated into materials that exhibit significant optical nonlinearity, making it suitable for applications in photonic devices.

Mechanism of Action

The mechanism of action of 4-Bromo-spiro[9H-fluorene-9,9’-[9H]xanthene] is primarily based on its ability to participate in various chemical reactions due to its reactive bromine atom and spiro conjugation effect. The molecular targets and pathways involved depend on the specific application, such as binding to specific biomolecules in biological systems or participating in electron transfer processes in optoelectronic materials .

Comparison with Similar Compounds

Structural Comparison

Spirocyclic compounds share a central spiro carbon connecting two aromatic systems. Key structural variations arise from substituent positions, halogen types, and additional functional groups. Below is a comparison of 4-Bromo-spiro[9H-fluorene-9,9'-[9H]xanthene] with analogous compounds:

Compound Name CAS Number Molecular Formula Substituents Key Structural Features
4-Bromo-spiro[...]xanthene (Target) 1609484-45-8 C₂₅H₁₅BrO Br at 4-position on fluorene Bromine enhances electron deficiency
2-Bromo-spiro[...]xanthene 899422-06-1 C₂₅H₁₅BrO Br at 2-position on fluorene Steric hindrance at ortho position
2-Bromo-7-chloro-spiro[...]xanthene 2259716-83-9 C₂₅H₁₄BrClO Br at 2, Cl at 7 on fluorene Dual halogenation for reactivity tuning
Spiro[fluorene-9,9'-thioxanthene] dioxide - C₂₄H₁₄O₂S Sulfone groups on xanthene Enhanced electron-withdrawing capacity

Key Observations :

  • Halogen Position : Bromine at the 4-position (target compound) reduces steric hindrance compared to 2-bromo derivatives, enabling easier functionalization .
  • Dual Halogenation : Compounds like 2-Bromo-7-chloro-spiro[...]xanthene offer dual reactivity sites for cross-coupling reactions .
  • Sulfone Functionalization: Sulfone groups in spiro-thioxanthene dioxide improve thermal stability and optical nonlinearity .

Key Observations :

  • The target compound’s synthesis achieves 82% yield via optimized bromination conditions .
  • 2-Bromo derivatives require lower temperatures to prevent polybromination .
Physicochemical Properties
Property 4-Bromo-spiro[...]xanthene 2-Bromo-spiro[...]xanthene Spiro-thioxanthene dioxide
Melting Point (°C) 180 172 (predicted) 210 (decomposes)
Solubility Toluene, DCM THF, DMF DMSO, THF
Thermal Stability (TGA) Stable to 300°C Stable to 280°C Stable to 350°C
λₐᵦₛ (nm) 370 (in toluene) 385 (in THF) 405 (in DMSO)

Key Observations :

  • The target compound’s solubility in toluene makes it suitable for solution-processed optoelectronic devices .
  • Sulfone-containing derivatives exhibit superior thermal stability (up to 350°C) due to strong intermolecular interactions .

Key Observations :

  • The target compound’s bromine substituent enhances hole-transport properties in solar cells, comparable to spiro-OMeTAD .
  • Alkoxy-substituted derivatives (e.g., 2-Bromo-3',6'-bis(octyloxy)-spiro[...]xanthene) show higher photoluminescence quantum yields (PLQY) due to reduced aggregation .

Biological Activity

4-Bromo-spiro[9H-fluorene-9,9'-[9H]xanthene] (CAS No. 1609484-45-8) is a compound that has garnered attention for its unique structural properties and potential applications in various fields, including optoelectronics and biomedicine. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

4-Bromo-spiro[9H-fluorene-9,9'-[9H]xanthene] features a spiro structure that combines a fluorene and xanthene moiety. The presence of bromine at the 4-position introduces additional electronic properties that may influence its biological interactions.

PropertyValue
Molecular FormulaC25H15BrO
Molecular Weight411.29 g/mol
Melting Point180 °C
SolubilitySoluble in Toluene

Optoelectronic Properties : The compound's unique structure allows it to function effectively in optoelectronic applications. Its ability to act as a hole transport material (HTM) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) is well documented. The spiro configuration enhances charge transport properties, which is crucial for device performance .

Biochemical Interactions : Preliminary studies indicate that 4-bromo-spiro[9H-fluorene-9,9'-[9H]xanthene] may influence cellular functions. It has been shown to interact with various biomolecules, potentially affecting cell signaling pathways and gene expression . This interaction could lead to alterations in cellular metabolism, although specific pathways require further investigation.

Case Studies

  • Optoelectronic Applications :
    • A study demonstrated that devices utilizing 4-bromo-spiro[9H-fluorene-9,9'-[9H]xanthene] as an HTM exhibited enhanced power conversion efficiencies compared to traditional materials. For instance, PSCs incorporating this compound achieved a power conversion efficiency (PCE) of up to 14.29% .
  • Functionalization Studies :
    • Research has explored the functionalization of the compound with diketopyrrolopyrrole units, enhancing its solubility and optoelectronic properties. This functionalization resulted in improved performance metrics for devices, showcasing its versatility as a non-fullerene acceptor .
  • Cellular Effects :
    • Investigations into the cellular effects of spiro compounds like 4-bromo-spiro[9H-fluorene-9,9'-[9H]xanthene] have suggested potential roles in bioimaging and drug delivery systems. These applications leverage the compound's fluorescent properties to visualize cellular processes or deliver therapeutic agents effectively .

Future Directions

The biological activity of 4-bromo-spiro[9H-fluorene-9,9'-[9H]xanthene] presents numerous avenues for further research:

  • In Vivo Studies : Conducting in vivo studies will be essential to fully understand the biological implications and potential therapeutic applications of this compound.
  • Mechanistic Insights : Detailed investigations into the molecular mechanisms by which this compound influences cellular pathways will provide insights into its utility in biomedical applications.
  • Synthesis of Derivatives : Exploring derivatives and their biological activities could lead to the development of novel materials with tailored properties for specific applications.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-spiro[9H-fluorene-9,9'-[9H]xanthene]?

While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous spiro compounds (e.g., spiro(isobenzofuran-xanthene)) are synthesized via multi-step condensation reactions. A common approach involves coupling brominated fluorene derivatives with xanthene precursors under controlled conditions. For example, similar Suzuki coupling polymerization methods have been employed for spiro(fluorene-xanthene) frameworks, where brominated monomers facilitate cross-coupling . Key steps include:

  • Purification via column chromatography.
  • Characterization using NMR and mass spectrometry.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

  • Nuclear Magnetic Resonance (NMR) : To confirm bromine substitution and spiro-junction geometry.
  • High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95% threshold recommended) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹).
  • Elemental Analysis : To verify stoichiometry (expected C:H:Br:O ratio: ~73.5:3.7:19.5:3.3).

Q. What are the storage conditions to ensure compound stability?

The compound should be stored at 2–8°C in inert, airtight containers to prevent degradation via bromine dissociation or oxidation. Light-sensitive handling is advised due to the conjugated xanthene system .

Advanced Research Questions

Q. How does bromination influence the optoelectronic properties of spiro(fluorene-xanthene) frameworks?

Bromine introduces electron-withdrawing effects, altering the HOMO-LUMO gap and enhancing charge transport in organic semiconductors. While direct data for this compound is limited, studies on analogous spiro systems show:

  • Reduced HOMO levels by ~0.2–0.3 eV compared to non-brominated analogs.
  • Increased thermal stability (decomposition temperatures >300°C) due to hindered molecular motion .
PropertyNon-Brominated Spiro CompoundBrominated Analog (Estimated)
HOMO (eV)-5.4-5.7
Thermal Stability (°C)280310

Q. Can this compound serve as a building block for porous organic polymers (POPs)?

Yes. Spiro(fluorene-xanthene) derivatives have been copolymerized via Suzuki coupling to form POPs with tunable pore sizes (e.g., SPOP-3 in ). Bromination may enhance cross-linking density, improving surface area and gas uptake:

PolymerSurface Area (m²/g)H₂ Uptake (1.0 bar, 77 K)
SPOP-310202.22 wt%

Substituting bromine could optimize pore functionality for applications in hydrogen storage or CO₂ capture .

Q. What mechanistic insights exist for spiro-xanthene reactivity in catalytic systems?

Spiro-xanthene derivatives exhibit unique pre-equilibrium kinetics in reactions involving metal complexes. For example, iron(II)-nitroxido complexes with xanthene ligands show saturation kinetics (kₒbₛ ~0.05 s⁻¹), suggesting rapid binding prior to rate-limiting steps . Bromine substitution may modulate electron transfer pathways, influencing catalytic turnover.

Q. Are there documented safety or environmental hazards for this compound?

Regulatory assessments classify brominated spiro compounds (e.g., 2'-Bromospiro[fluorene-xanthene]) as non-hazardous for acute toxicity and mutagenicity based on regressive mutation tests . However, brominated aromatics generally require handling under fume hoods due to potential bioaccumulation risks.

Methodological Notes

  • Synthetic Optimization : Explore microwave-assisted synthesis to reduce reaction times for brominated intermediates.
  • Advanced Characterization : Use X-ray crystallography to resolve spiro-junction geometry (see analogous structures in ).
  • Computational Modeling : Density Functional Theory (DFT) can predict electronic effects of bromine substitution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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